molecular formula C17H15N5O3 B3728152 (3Z)-3-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidenehydrazinylidene]-1H-indol-2-one

(3Z)-3-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidenehydrazinylidene]-1H-indol-2-one

Cat. No.: B3728152
M. Wt: 337.33 g/mol
InChI Key: NLINEPYEEPLPQT-VCHYOVAHSA-N
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Description

(3Z)-3-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidenehydrazinylidene]-1H-indol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core, a nitrophenyl group, and a dimethylamino group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

(3Z)-3-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidenehydrazinylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-21(2)14-8-7-11(9-15(14)22(24)25)10-18-20-16-12-5-3-4-6-13(12)19-17(16)23/h3-10H,1-2H3,(H,19,20,23)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLINEPYEEPLPQT-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NN=C2C3=CC=CC=C3NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/N=C\2/C3=CC=CC=C3NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidenehydrazinylidene]-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with isatin under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidenehydrazinylidene]-1H-indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, catalytic hydrogenation.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

(3Z)-3-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidenehydrazinylidene]-1H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidenehydrazinylidene]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anti-cancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with various substituents, such as:

  • (3Z)-3-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidenehydrazinylidene]-1H-indol-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidenehydrazinylidene]-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-3-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidenehydrazinylidene]-1H-indol-2-one

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